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Preclinical Discovery and Development

The foundational work on fedratinib was driven by the need for a selective JAK?2 inhibitor following the

discovery of the JAK2 V617F mutation's role in myeloproliferative neoplasms (MPNs) like myelofibrosis
[1].

¢ Rationale and Design: TargeGen scientists used structure-based drug design to synthesize
fedratinib as a novel, ATP-competitive small-molecule inhibitor. The explicit goal was to achieve high
selectivity for JAK2 over other closely related JAK family kinases (JAK1, JAKS, TYK2) [1] [2].
¢ Mechanism of Action: Fedratinib works by inhibiting JAK2, a central kinase in the pathogenesis of
MF. This inhibition blocks the phosphorylation and activation of downstream STAT proteins
(particularly STAT3 and STATS5). This disruption leads to the suppression of cell proliferation and
induction of apoptosis (programmed cell death) in the malignant cells dependent on constitutive JAK2
signaling [3].
¢ In Vitro Characterization: Key experiments confirmed its potency and selectivity [2]:
o Cellular Proliferation & Apoptosis: Fedratinib inhibited proliferation and induced apoptosis in
cell lines harboring the JAK2V617F mutation (e.g., HEL cells, Ba/F3 JAK2V617F cells) with an
ICso of approximately 300 nM. It showed minimal proapoptotic activity in control normal human
dermal fibroblasts at concentrations up to 10 pM [2].
o Progenitor Colony Formation: In samples from patients with polycythemia vera (PV),
fedratinib significantly inhibited the formation of erythroid progenitor colonies (BFU-E),
demonstrating its ability to target the malignant JAK2-driven clone [2].
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The diagram below illustrates the core mechanism of action of Fedratinib and the key experimental findings

from its preclinical development.

Figure 1: Fedratinib's core mechanism of action and key preclinical validation experiments.

Clinical Development and Key Trials

The clinical development of fedratinib progressed through phased trials, first establishing its safety and
efficacy in JAK-inhibitor naive patients, and then demonstrating its value in the second-line setting after

ruxolitinib.

The table below summarizes the pivotal clinical trials that supported the approval of fedratinib.

Trial (Phase) Patient Population Key Efficacy Outcomes Key Safety Findings

| JAKARTA (Phase 3) [1] | JAKi-naive, Int-2/High-risk MF (n=289) | SVR35 at W24: 36% (400 mg) vs 1%
(placebo) TSS50 at W24: 36% (400 mg) vs 7% (placebo) | Grade 3/4 anemia (54%), thrombocytopenia
(27.5%); GI toxicity (nausea, diarrhea, vomiting) | | JAKARTA2 (Phase 2) [1] | MF with prior ruxolitinib
(n=97) | SVR35 at W24: 55% TSS50 at W24: 26% | Similar safety profile; managed with dose

reduction/supportive care |

e SVR35: Proportion of patients with 235% reduction in spleen volume from baseline.
e TSS50: Proportion of patients with >50% reduction in Total Symptom Score.

A critical challenge during its development was a FDA clinical hold in 2013 due to cases of suspected
Wernicke's encephalopathy (WE), a neurological emergency caused by thiamine (Vitamin B1) deficiency [1].
Subsequent investigation suggested that the cases were likely linked to significant baseline malnutrition and
severe gastrointestinal toxicity, which impaired oral intake and thiamine absorption, rather than a direct drug
effect [1]. The hold was lifted in 2018, and the drug was approved in 2019 with a black box warning for

encephalopathy, mandating thiamine monitoring and replacement [1] [4].

Detailed Experimental Protocols
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For researchers seeking to understand or replicate the foundational studies, here are the methodologies for

key experiments from the fedratinib development journey.

In Vitro Kinase Assay (Selectivity Profiling)

This protocol is used to determine the half-maximal inhibitory concentration (ICso) of fedratinib against

JAK?2 and other kinases, establishing its selectivity profile [2].

¢ Objective: To quantify the potency and selectivity of fedratinib against a panel of purified human
kinases.

e Materials: Purified recombinant human kinase domains (JAK1, JAK2, JAK3, TYK2, FLT3, Ret, etc.),
ATP, appropriate peptide substrates, detection reagents for kinase activity (e.g., ADP-Glo Kit),
fedratinib serially diluted in DMSO.

e Procedure:

o Incubation: In a reaction plate, incubate each kinase with its specific substrate and ATP in the
presence of varying concentrations of fedratinib.

o Reaction Stop: Stop the kinase reaction after a defined period.

o Signal Detection: Use a luminescent method to detect the amount of ADP produced, which is
inversely proportional to kinase inhibition.

o Data Analysis: Plot the percentage of kinase activity remaining against the log of the inhibitor
concentration. Fit the data with a four-parameter logistic model to calculate the ICso value for
each kinase.

Cell-Based Proliferation and Apoptosis Assay

This assay evaluates the functional consequence of JAK?2 inhibition on the viability and survival of JAK2-

mutant cell lines [2].

e Objective: To assess the anti-proliferative and pro-apoptotic effects of fedratinib on hematopoietic
cell lines.

e Cell Lines: HEL cells (human erythroleukemia, JAK2V617F+) and Ba/F3 JAK2V617F cells. Parental
Ba/F3 cells can serve as a control.

e Materials: Cell culture media, fedratinib serially diluted in DMSO, cell viability assay kits (e.g., MTT
or CellTiter-Glo), apoptosis detection kit (e.g., Annexin V/Propidium lodide staining), flow cytometer.

e Procedure:

o Cell Plating: Plate cells in 96-well plates.
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o Drug Treatment: Treat cells with a range of fedratinib concentrations (e.g., 0.1 pM to 10 pM)
for 48-72 hours.

o Viability Measurement: Add a viability reagent to measure metabolically active cells. Calculate
the ICso for proliferation.

o Apoptosis Measurement: Harvest cells after 24-48 hours of treatment, stain with Annexin V
and PI, and analyze by flow cytometry to quantify the percentage of cells in early and late
apoptosis.

Hematopoietic Progenitor Colony Formation Assay

This functional assay demonstrates the direct impact of fedratinib on primary human hematopoietic

progenitors, particularly those carrying the JAK2V617F mutation [2].

e Objective: To determine the effect of fedratinib on the clonogenic potential of primary cells from
MPN patients.

e Materials: Bone marrow or peripheral blood mononuclear cells from JAK2V617F+ patients (e.g., with
Polycythemia Vera), methylcellulose-based culture media supplemented with human cytokines (e.g.,
SCF, G-CSF, GM-CSF, IL-3, EPO), fedratinib.

e Procedure:

o Cell Isolation: Isolate CD34+ progenitor cells or sort specific progenitor subpopulations.

o Culture Setup: Mix cells with methylcellulose media and plate in dishes. Add fedratinib to final
concentrations (e.g., 0, 100, 300 nM).

o Incubation and Enumeration: Culture dishes at 37°C, 5% CO:2 for 14 days. Score different
colony types (BFU-E, CFU-GM, CFU-Mix) under an inverted microscope.

o Analysis: Compare the number and type of colonies between treated and control groups. A
significant reduction in BFU-E colonies indicates specific inhibition of the JAK2-driven erythroid
lineage.

Future Directions and Combination Therapies

Research continues to explore the full potential of fedratinib, moving beyond single-agent use. Its unique

kinome profile, including BRD4 inhibition, makes it an appealing candidate for combination regimens [1].

¢ Novel Combinations: The FEDORA trial (NCT pending) is a phase Il study investigating the
combination of fedratinib with ropeginterferon alfa-2b in MF patients. The rationale is that interferon
may force quiescent malignant cells into cycle, rendering them more susceptible to JAK2 inhibition

[4].
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e Expanding Indications: Preclinical and early clinical data support the investigation of fedratinib in
other JAK2-driven contexts, such as maintenance therapy after bone marrow transplantation and for
myelodysplastic/myeloproliferative neoplasms [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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